Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[N'-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-17(2,3)24-15(22)20-14(21-16(23)25-18(4,5)6)19-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXNQWTGNNGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
| Reagent/Material | Role | Quantity (Example) | Conditions |
|---|---|---|---|
| N-BOC-D-serine | Starting amino acid derivative | 51.3 g | Dissolved in anhydrous ethyl acetate, cooled to -10°C |
| Isobutyl chlorocarbonate | Mixed acid anhydride formation agent | 37.59 g | Added dropwise at -15 to -10°C |
| N-methylmorpholine (NMM) | Acid binding agent | 27.83 g | Added dropwise at -15 to -10°C |
| Benzylamine | Amine nucleophile | 29.48 g | Added dropwise, warmed to 10-15°C |
| Anhydrous ethyl acetate | Solvent | 400-450 mL | Reaction medium |
Stepwise Procedure
Mixed Anhydride Formation : N-BOC-D-serine is dissolved in anhydrous ethyl acetate and cooled to approximately -10°C. N-methylmorpholine is added dropwise followed by isobutyl chlorocarbonate to form the mixed acid anhydride intermediate. The reaction is maintained at -15 to -10°C for about 2 hours.
Condensation Reaction : An ethyl acetate solution of benzylamine is then added dropwise to the reaction mixture. The temperature is gradually raised to 10–15°C, and the mixture is stirred for an additional 2 hours to allow condensation to occur, yielding the target carbamate derivative.
Workup and Purification : After completion, the reaction mixture is subjected to phase separation. The organic phase is washed sequentially with dilute hydrochloric acid and brine to remove impurities. The solvent is evaporated under reduced pressure, and the residue is crystallized from a hexane/ethyl acetate mixture (8:1) to afford the pure product.
Yield and Physical Data : The isolated product yield is approximately 90.2%, obtained as a crystalline solid.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Mixed Anhydride Formation | N-BOC-D-serine + i-BuOCOCl + NMM | -15 to -10°C, 2 h | Mixed acid anhydride intermediate |
| Condensation | Mixed anhydride + benzylamine | 10–15°C, 2 h | Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate |
| Purification | Extraction, washing, crystallization | Room temperature | Pure crystalline carbamate derivative |
Alternative and Related Synthetic Routes
- Some research approaches utilize guanidine derivatives and benzylation steps involving Boc-protected intermediates and guanylation reactions, which may lead to related carbamate structures with similar protecting groups.
- Multi-step syntheses involving condensation, methylation, oximation, and protection/deprotection sequences have been reported for related tert-butyl carbamate derivatives, but the direct condensation method remains the most straightforward for this compound.
Analytical and Research Findings
- The compound exhibits characteristic spectroscopic features consistent with carbamate and benzylamino groups.
- High yields and purity are achievable by controlling temperature and stoichiometry during the mixed anhydride formation and condensation steps.
- Crystallization from hexane/ethyl acetate provides a reliable purification method.
- The compound serves as an intermediate in the synthesis of pharmacologically active molecules, such as lacosamide analogs.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | N-BOC-D-serine |
| Activation reagent | Isobutyl chlorocarbonate |
| Base | N-methylmorpholine |
| Nucleophile | Benzylamine |
| Solvent | Anhydrous ethyl acetate |
| Temperature (anhydride formation) | -15 to -10°C |
| Temperature (condensation) | 10 to 15°C |
| Reaction time | 2 hours each step |
| Purification | Extraction, washing, crystallization |
| Yield | ~90% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic features of analogous Boc-protected carbamates, highlighting differences in substituents, molecular weights, and yields:
Structural and Functional Differences:
Substituent Effects: The target compound's benzylamino group contrasts with diallyl () or hexylamino () groups, which alter steric bulk and hydrophobicity. Diallyl carbamates may exhibit higher reactivity in radical or cycloaddition reactions due to unsaturated bonds .
Synthetic Yields: High yields (90–97%) are observed for compounds with rigid frameworks (e.g., isoquinoline in 6b) due to reduced side reactions . The target compound’s yield may depend on the steric hindrance of the imino-benzylamino motif.
Applications: Boc-protected bicyclo compounds () are used in peptide mimetics and drug discovery, where constrained geometries enhance binding specificity . The target compound’s imino group could similarly serve as a ligand in metal-catalyzed reactions.
Stability and Reactivity: Compounds with benzenesulfonyl groups () exhibit lower basicity due to electron-withdrawing effects, whereas benzylamino derivatives () are more nucleophilic, favoring alkylation or acylation reactions .
Research Findings and Trends
- Synthetic Efficiency : Hydrazine-mediated deprotection () and NaBH4 reduction () are common strategies for Boc-protected intermediates, with yields >80% under optimized conditions .
- Spectroscopic Validation : NMR and MS data () confirm the structural integrity of carbamates, with characteristic Boc-group signals (e.g., tert-butyl protons at ~1.4 ppm in ¹H NMR) .
- Emerging Analogs : Bicyclo[1.1.1]pentane derivatives () represent a trend toward sterically hindered carbamates for improved metabolic stability in pharmaceuticals .
Biological Activity
Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 349.43 g/mol. Its structure includes a tert-butyl group, a benzyl amino group, and a tert-butoxycarbonyl imino moiety, indicating potential applications in medicinal chemistry, particularly as an antimicrobial agent.
The compound's unique structural features allow it to undergo various chemical transformations typical of carbamates and amines. The presence of the benzyl amino group suggests that it may interact with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound. In vitro studies have shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Micrococcus luteus
- Bacillus cereus
These studies utilized microdilution broth susceptibility assays to evaluate antibacterial activity, demonstrating that compounds with similar structures can exhibit significant antibacterial properties .
The mechanism by which this compound exerts its antimicrobial effects may involve interactions with bacterial enzymes or receptors. This interaction is crucial for understanding its efficacy against specific pathogens and optimizing its therapeutic potential.
Comparative Analysis
To provide context regarding the biological activity of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl carbamate | Commonly used as a protecting group | |
| Benzylamine | Contains an amino group; potential for similar biological activity | |
| Tert-butoxycarbonyl-phenylalanine | Amino acid derivative; used in peptide synthesis |
This comparison highlights the unique combination of functional groups in this compound, which may enhance its stability and reactivity compared to simpler analogs .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds. For instance, a study published in 2007 synthesized various derivatives of tert-butyl carbamate and assessed their antibacterial activity. The results indicated that some derivatives exhibited high activity against E. coli and M. luteus while showing low toxicity in cytotoxicity assays using Artemia salina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
